molecular formula C8H12Cl2N4 B2733612 {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride CAS No. 1909306-24-6

{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride

Cat. No. B2733612
CAS RN: 1909306-24-6
M. Wt: 235.11
InChI Key: PJKQLVFLJIHHEB-UHFFFAOYSA-N
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Description

{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride, also known as MTDP, is a chemical compound that has shown potential in scientific research applications.

Scientific Research Applications

Optimization of Pharmacokinetic Properties

Research led by Letavic et al. (2017) focused on synthesizing and characterizing novel 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines. These compounds are potent and selective brain penetrant P2X7 antagonists. The study aimed to optimize the pharmacokinetic properties of these compounds for potential clinical development (Letavic et al., 2017).

Synthesis of Nitrogen Bridge‐head Triazolopyridines

Abdel-Megid et al. (2013) explored the synthesis of new triazolo[1,5-a]pyridines, pyrido[1,2-b][1,2,4]triazines, and pyrido[1,2-b][1,2,4]triazepines. These compounds incorporate the 6-methylchromone moiety and demonstrate the versatility of triazolopyridines in synthesizing diverse heterocyclic structures (Abdel-Megid et al., 2013).

Discovery of TGF-β Type I Receptor Kinase Inhibitor

Jin et al. (2014) reported the synthesis of a series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles. These compounds are designed to inhibit TGF-β type I receptor kinase, potentially useful as cancer immunotherapeutic or antifibrotic agents. This study highlights the therapeutic potential of triazolopyridine derivatives in cancer treatment (Jin et al., 2014).

Synthesis and Crystal Structure Characterization

Sallam et al. (2021) focused on the synthesis, crystal structure characterization, and DFT calculations of triazole pyridazine derivatives. These compounds showed considerable anti-tumor and anti-inflammatory activity, highlighting their pharmaceutical significance (Sallam et al., 2021).

Biological Studies of Triazolothiadiazines

Holla et al. (2006) synthesized and characterized triazolothiadiazines and triazolothiadiazoles containing 6-chloropyridin-3-yl methyl moiety. These compounds were screened for their antibacterial and insecticidal activities, indicating their potential in pest control and antimicrobial applications (Holla et al., 2006).

Efficient Synthesis using Microwave Irradiation

Yang et al. (2015) developed a method for synthesizing 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines using microwave irradiation. This study demonstrated the efficiency of modern synthetic techniques in producing triazolopyridine derivatives, which exhibited antifungal activity (Yang et al., 2015).

properties

IUPAC Name

(6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c1-6-2-3-7-10-11-8(4-9)12(7)5-6;;/h2-3,5H,4,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKQLVFLJIHHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=C2CN)C=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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